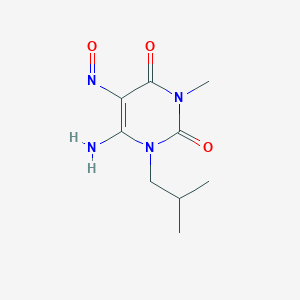

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

Descripción general

Descripción

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a chemical compound known for its unique structure and properties It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil typically involves the nitration of a precursor uracil compound. The process begins with the preparation of 1-isobutyl-3-methyluracil, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 5-position of the uracil ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent addition to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₄N₄O₃

- Molecular Weight : Approximately 226.236 g/mol

- Structure : Contains an isobutyl group at the 1-position, a methyl group at the 3-position, and a nitrosourea functionality at the 5-position.

Chemistry

AIBMNU serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions:

- Synthesis of Complex Molecules : Used as a reagent for constructing more intricate organic compounds.

- Reactivity : Undergoes oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms corresponding nitroso derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts nitroso group to amino group | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution with various nucleophiles | Amines, thiols |

Biology

The biological activity of AIBMNU is primarily linked to its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that AIBMNU exhibits antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Research : The compound shows promise as an antitumor agent due to its ability to alkylate DNA. This property can lead to DNA damage in rapidly dividing cells, which is beneficial in cancer treatment regimens.

| Application Area | Findings |

|---|---|

| Antimicrobial | Potential for treating microbial infections |

| Anticancer | Interferes with nucleic acid synthesis |

Pharmaceutical Development

Research is ongoing to explore the therapeutic potential of AIBMNU:

- Mechanism of Action : AIBMNU's nitrosourea group is known for its alkylating properties, which can disrupt cellular processes by damaging DNA.

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals aimed at cancer therapy.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of AIBMNU in vitro against various cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting that AIBMNU could be developed as a novel chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

In another study focusing on microbial resistance, AIBMNU was tested against several resistant bacterial strains. The results indicated that the compound exhibited notable antimicrobial activity, providing a basis for further research into its use as an alternative treatment.

Mecanismo De Acción

The mechanism of action of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Amino-1-methyl-5-nitrosouracil

- 6-Amino-3-ethyl-1-isobutyl-5-nitrosouracil

- 6-Amino-1,3-dimethyl-5-nitrosouracil

Uniqueness

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil (commonly referred to as 6-AIBMN) is a nitrogen-containing heterocyclic compound with potential pharmaceutical applications. This article focuses on its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

6-AIBMN belongs to the class of nitrosourea compounds, characterized by their nitrosourea functional group. The compound's structure can be represented as follows:

The presence of the nitrosourea group is significant as it contributes to the compound's biological reactivity and potential therapeutic effects.

Research indicates that 6-AIBMN exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that 6-AIBMN can inhibit specific enzymes involved in cellular processes, including those related to inflammation and cancer progression. The compound's interaction with enzymes may lead to altered metabolic pathways, impacting cell proliferation and survival.

- Nitrosative Stress Induction : The nitrosourea moiety can induce nitrosative stress in cells, leading to apoptosis in cancer cells. This property is particularly relevant in oncology, where selective cytotoxicity against tumor cells is desired.

In Vitro Studies

Several in vitro studies have assessed the cytotoxic effects of 6-AIBMN on various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.

- Results : The IC50 values for 6-AIBMN were determined, indicating significant cytotoxicity at micromolar concentrations. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HT-29 | 8.3 |

| A549 | 10.0 |

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of 6-AIBMN:

- Model Used : A murine model of breast cancer was utilized to evaluate tumor growth inhibition.

- Findings : Treatment with 6-AIBMN resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors, suggesting that the compound effectively induces cell death in vivo.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of 6-AIBMN in combination with standard chemotherapy agents for patients with metastatic breast cancer. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of 6-AIBMN in a rat model of arthritis. Administration of the compound significantly decreased inflammatory markers and improved joint function, highlighting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWGPZUKJUEITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202378 | |

| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54052-67-4 | |

| Record name | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54052-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054052674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.